4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Fluorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a hydroxyethyl group, and a phenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzoyl chloride with 3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-2H-pyrrol-2-one in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Fluorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The hydroxyethyl and phenyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzoyl)-1-(2-hydroxyethyl)piperazin-1-ium: Similar structure but with a piperazine ring instead of a pyrrolone ring.
Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Contains additional functional groups and a thiazole ring.
Uniqueness
4-(4-Fluorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H16FNO4 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16FNO4/c20-14-8-6-13(7-9-14)17(23)15-16(12-4-2-1-3-5-12)21(10-11-22)19(25)18(15)24/h1-9,16,22-23H,10-11H2/b17-15- |
InChI Key |
SHODLIXWGQFJJH-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCO |
Origin of Product |
United States |
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